Silyl-methotrexate
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Overview
Description
Bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate: is a complex organic compound that features multiple silyl groups and a pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate typically involves multiple steps:
Formation of the pteridine core: This step involves the condensation of appropriate precursors to form the pteridine ring system.
Introduction of silyl groups: The tert-butyl(dimethyl)silyl groups are introduced through silylation reactions using reagents such as tert-butyl(dimethyl)silyl chloride.
Coupling reactions: The pteridine core is then coupled with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine core.
Reduction: Reduction reactions can also occur, potentially modifying the functional groups attached to the pteridine ring.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups in place of the silyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound for drug development.
Fluorescent Probes: Due to its pteridine core, it could be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Materials Science: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate involves its interaction with molecular targets such as enzymes or receptors. The silyl groups and pteridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: Another silyl-containing compound with different steric and electronic properties.
Pteridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The unique combination of silyl groups and a pteridine core in bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate gives it distinct properties that are not found in other similar compounds. This includes its potential for use in a wide range of applications, from catalysis to drug development.
Properties
CAS No. |
109736-06-3 |
---|---|
Molecular Formula |
C44H78N8O5Si4 |
Molecular Weight |
911.5 g/mol |
IUPAC Name |
bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C44H78N8O5Si4/c1-41(2,3)58(14,15)50-37-35-36(48-40(49-37)51-59(16,17)42(4,5)6)45-28-31(46-35)29-52(13)32-24-22-30(23-25-32)38(54)47-33(39(55)57-61(20,21)44(10,11)12)26-27-34(53)56-60(18,19)43(7,8)9/h22-25,28,33H,26-27,29H2,1-21H3,(H,47,54)(H2,45,48,49,50,51)/t33-/m0/s1 |
InChI Key |
GCABLDMNTCWHGO-XIFFEERXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
SMILES |
CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
Synonyms |
N,N,O,O-tetrakis(tert-butyldimethylsilyl)methotrexate silyl-methotrexate |
Origin of Product |
United States |
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